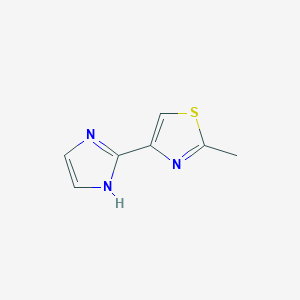
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of key enzymes and proteins involved in various cellular processes. For example, the compound has been shown to inhibit the growth of various bacterial and fungal strains by targeting the cell wall synthesis and membrane integrity.
生化学的および生理学的効果
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses significant antioxidant and anti-inflammatory properties. Additionally, the compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
実験室実験の利点と制限
One of the major advantages of using 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole in lab experiments is its high purity and stability. Additionally, the compound is readily available and can be synthesized using relatively simple methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are various future directions for the study of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole. One of the most promising directions is in the development of new antimicrobial and antifungal agents based on the structure of this compound. Additionally, the compound's potential use as a fluorescent probe for metal ion detection in biological systems warrants further investigation. Finally, the compound's potential use as an anticancer agent requires further in vivo studies to assess its efficacy and safety.
Conclusion:
In conclusion, 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole is a heterocyclic compound that has significant potential in various fields of scientific research. Its diverse biological activities and relative ease of synthesis make it an attractive target for further investigation. However, further studies are required to fully understand its mechanism of action and potential applications in various fields.
合成法
The synthesis of 4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 1,2-diaminobenzene in the presence of a dehydrating agent. Another method involves the reaction of 2-methyl-4-thiocyanato-1,3-thiazole with 1,2-diaminobenzene in the presence of a base. Both methods yield high purity and yield of the compound.
科学的研究の応用
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to possess significant antimicrobial, antifungal, and anticancer properties. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
特性
CAS番号 |
127942-32-9 |
|---|---|
製品名 |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
分子式 |
C7H7N3S |
分子量 |
165.22 g/mol |
IUPAC名 |
4-(1H-imidazol-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-10-6(4-11-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9) |
InChIキー |
QDNKHSKAIOANDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
正規SMILES |
CC1=NC(=CS1)C2=NC=CN2 |
同義語 |
4-(1H-IMIDAZOL-2-YL)-2-METHYL-THIAZOLE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



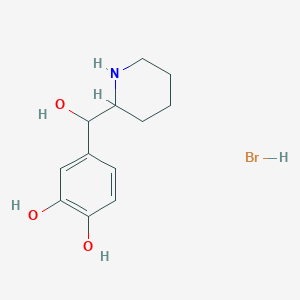
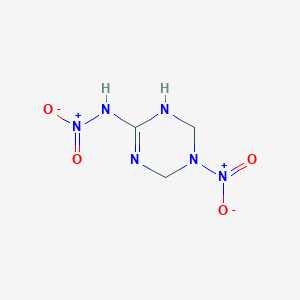
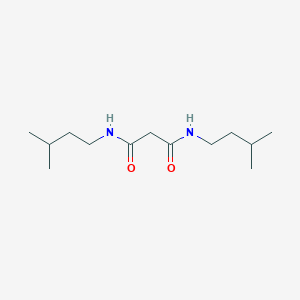
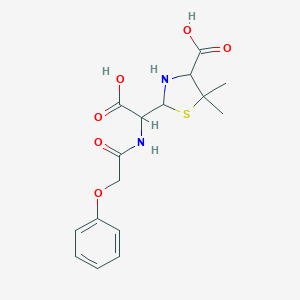
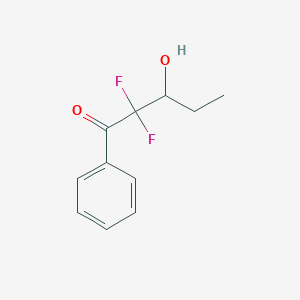
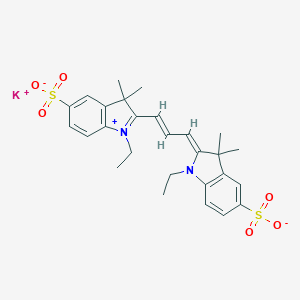
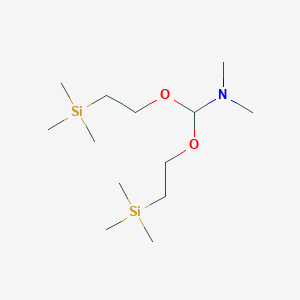
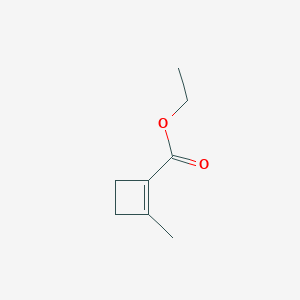
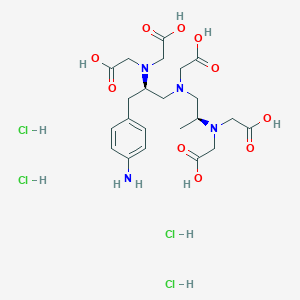
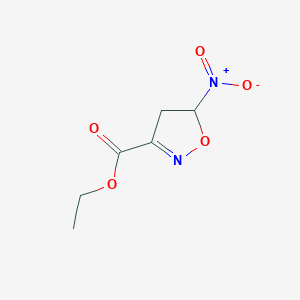
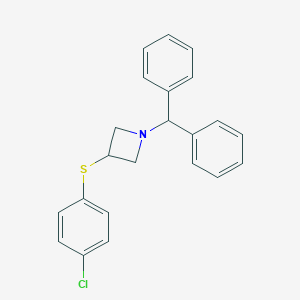
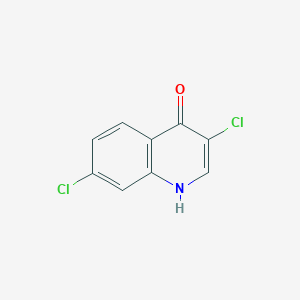
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)